6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1934816-30-4
Cat. No.: VC4253366
Molecular Formula: C6H7ClN4
Molecular Weight: 170.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934816-30-4 |
|---|---|
| Molecular Formula | C6H7ClN4 |
| Molecular Weight | 170.6 |
| IUPAC Name | 6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10) |
| Standard InChI Key | NDUUBBCYEJVCFA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(CN=C(N2)Cl)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Key structural attributes include:
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A chlorine substituent at position 6 of the pyrimidine ring.
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A methyl group at position 1 of the pyrazole ring.
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Partial saturation at positions 2H and 4H, conferring planarity to the heterocyclic system .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₄ | |
| Molecular Weight | 170.6 g/mol | |
| XLogP3-AA | 0.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 |
The IUPAC name, 6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine, reflects its substitution pattern and saturation . Spectroscopic characterization via ¹H NMR reveals distinct signals for the methyl group (δ 4.08 ppm), chloromethyl moiety (δ 4.92 ppm), and pyrazole proton (δ 8.46 ppm) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5). Key steps include:
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Ring Formation: Reaction with chloroacetonitrile in dioxane yields 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b) in 83% yield .
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Chlorination: Treatment of 2b with phosphorus oxychloride (POCl₃) produces the target compound with high efficiency .
Table 2: Synthetic Routes and Yields
| Starting Material | Reagent | Intermediate | Final Product Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Chloroacetonitrile | 2b | 83% | |
| 2b | POCl₃ | 1b | 62–94% |
Industrial Manufacturing
Industrial protocols optimize yield and purity through continuous flow reactors and automated systems. Process parameters such as temperature (maintained at 80–100°C) and stoichiometric ratios of POCl₃ are critical for scalability.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 6 undergoes facile displacement with nucleophiles like amines, enabling the synthesis of derivatives. For example:
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Reaction with aryl amines produces 6-arylamino analogs, which exhibit enhanced antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum .
Annulation Reactions
The compound serves as a precursor for triazolopyrimidines via reactions with triethyl orthoformate. These derivatives display potent bioactivity, with compound 6c inhibiting Sclerotinia sclerotiorum by 100% at 50 mg/L .
Table 3: Representative Chemical Modifications
Biological Activity and Mechanisms
CDK2 Inhibition
The compound competitively inhibits CDK2 by binding to its ATP-binding pocket, disrupting cell cycle progression at the G1/S checkpoint. This mechanism induces apoptosis in cancer cells, with IC₅₀ values in the low micromolar range for MCF-7 and HCT-116 lines.
Xanthine Oxidase Inhibition
By blocking xanthine oxidase, the compound reduces uric acid production, suggesting potential utility in treating gout. Molecular docking studies indicate hydrogen bonding interactions with key residues (Glu802, Arg880) in the enzyme’s active site.
Applications in Scientific Research
Anticancer Drug Development
The compound’s CDK2 inhibitory activity positions it as a lead structure for kinase-targeted therapies. Preclinical studies highlight its synergy with cisplatin in overcoming chemoresistance in ovarian cancer models.
Antimicrobial Agents
Structural modifications at position 6 yield derivatives with potent antifungal properties. Compound 6i (R = Me) achieves 82% inhibition of Sclerotinia sclerotiorum at 10 mg/L, outperforming commercial fungicides like carbendazim .
Chemical Intermediate
The chloromethyl group enables further functionalization, making the compound a versatile intermediate for synthesizing disubstituted pyrazolopyrimidines with tailored pharmacological profiles .
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